![molecular formula C4H4BrN B2584772 3-Bromo-3-butenenitrile CAS No. 22468-43-5](/img/structure/B2584772.png)
3-Bromo-3-butenenitrile
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Overview
Description
3-Bromo-3-butenenitrile is a chemical compound with the molecular formula C4H4BrN and a molecular weight of 145.99 . It is used in various chemical reactions and has significant applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of 3-Bromo-3-butenenitrile is determined by its molecular formula, C4H4BrN . Further analysis of its molecular structure would require more specific data or computational chemistry methods .Physical And Chemical Properties Analysis
3-Bromo-3-butenenitrile has a boiling point of 62-63 °C (under a pressure of 17 Torr) and a density of 1.5268 g/cm3 at 21 °C .Scientific Research Applications
Surface Chemistry and Semiconductor Reactions
3-Bromo-3-butenenitrile exhibits interesting properties when interacting with semiconductor surfaces. Research conducted on the bonding of nitriles, including 3-butenenitrile, on semiconductor surfaces like Ge(100)-2x1, reveals insights into the selectivity and competition of these reactions. The study found that while non-conjugated molecules like 3-butenenitrile don't typically form certain cycloaddition products, they can isomerize to conjugated nitriles, influencing the reaction outcomes on these surfaces. This isomerization suggests potential applications in semiconductor processing or surface chemistry, where specific reactions at the molecular level are crucial (Filler et al., 2003).
Catalysis and Chemical Transformations
The use of 3-butenenitrile in catalytic processes has been explored, particularly its isomerization. One study showed the isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile using nickel complexes, indicating potential applications in chemical synthesis where controlling the structure of molecules is important. These transformations are crucial for the development of new materials and chemicals (Acosta-Ramírez et al., 2008).
Kinetic Studies and Reaction Mechanisms
Further investigations into the kinetics of such isomerization reactions have been carried out. For example, the isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile was closely studied using in situ spectroscopy, providing a deeper understanding of the reaction's kinetics. This kind of study is essential in industrial chemistry, where understanding and controlling the speed and pathways of chemical reactions can lead to more efficient and cost-effective processes (Bini et al., 2010).
Electron Spectroscopy and Surface Analysis
Research also delves into how 3-butenenitrile reacts with surfaces like Si(001)-2 x 1 at room temperature. Techniques like scanning tunneling microscopy and X-ray photoelectron spectroscopy reveal different nitrogen chemical bonds formed during these interactions. Such insights are valuable in the fields of materials science and nanotechnology, where understanding surface reactions is key to developing new materials with specific properties (Rangan et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromobut-3-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN/c1-4(5)2-3-6/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVXEVFWNDUUBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-3-butenenitrile |
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